![molecular formula C11H11N3O B2466022 2-(Phenoxymethyl)pyrimidin-4-amine CAS No. 1251109-86-0](/img/structure/B2466022.png)
2-(Phenoxymethyl)pyrimidin-4-amine
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Overview
Description
“2-(Phenoxymethyl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 1251109-86-0 . It has a molecular weight of 201.23 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(phenoxymethyl)-4-pyrimidinamine . The InChI code is 1S/C11H11N3O/c12-10-6-7-13-11(14-10)8-15-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14) . This indicates that the compound contains 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“2-(Phenoxymethyl)pyrimidin-4-amine” is a powder that is stored at room temperature . It has a molecular weight of 201.23 . More specific physical and chemical properties may be found in specialized chemical literature or databases.Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including 2-(Phenoxymethyl)pyrimidin-4-amine, are known to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Applications
Pyrimidines also exhibit antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibacterial Applications
Pyrimidines have been found to have antibacterial properties . This makes them useful in the development of new drugs for the treatment of various bacterial infections.
Antiviral Applications
In addition to their antibacterial properties, pyrimidines also have antiviral properties . This means they could potentially be used in the treatment of various viral infections.
Antifungal Applications
Pyrimidines are also known to have antifungal properties . This makes them a potential candidate for the development of new antifungal drugs.
Antituberculosis Applications
Pyrimidines have been found to have antituberculosis properties . This suggests that they could be used in the development of new treatments for tuberculosis.
Safety and Hazards
This compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for “2-(Phenoxymethyl)pyrimidin-4-amine” are not provided in the search results, research into pyrimidines and their derivatives continues to be a vibrant field . These compounds have a wide range of pharmacological effects and are being explored for their potential in various therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 2-(Phenoxymethyl)pyrimidin-4-amine is the cyclin-dependent protein kinases (CDKs) . CDKs are crucial protein-serine/threonine kinases that belong to the CMGC family . They play a significant role in regulating cell cycles and transcriptions .
Biochemical Pathways
The inhibition of CDKs affects the cell cycle and transcription pathways . This can lead to downstream effects such as the prevention of cell proliferation . In the context of anti-inflammatory effects, pyrimidines inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
The result of the action of 2-(Phenoxymethyl)pyrimidin-4-amine is the inhibition of cell proliferation . This is particularly relevant in the context of its antitumor activity, where it has been shown to have potent effects against human breast cancer cells and human gastric cancer cells .
properties
IUPAC Name |
2-(phenoxymethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-10-6-7-13-11(14-10)8-15-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDLSQFDJSBPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxymethyl)pyrimidin-4-amine |
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